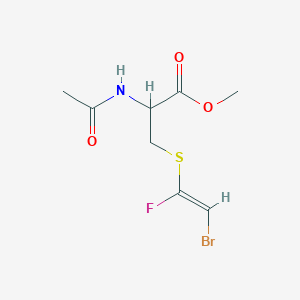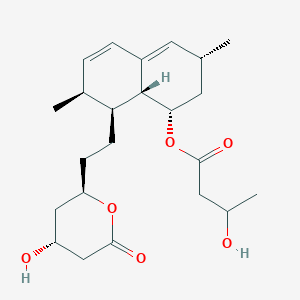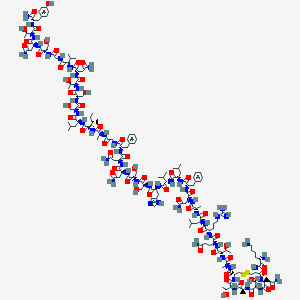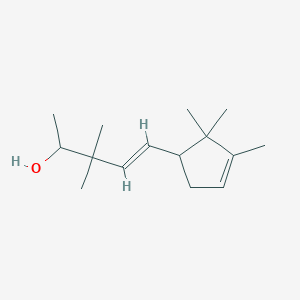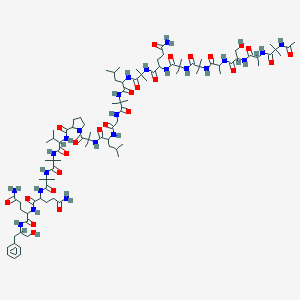
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- is not fully understood, but it is believed to act through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes. Some studies have suggested that this compound may have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Biochemical and Physiological Effects
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes, modulation of signaling pathways, and interaction with cellular membranes. Some studies have suggested that this compound may have anti-inflammatory, anti-cancer, and anti-bacterial properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, this compound has been shown to have potential applications in various fields, making it a versatile research tool. However, the limitations of using this compound in lab experiments include its potential toxicity and the limited understanding of its mechanism of action.
Future Directions
There are several future directions for the study of Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)-. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Another direction is to study its potential as a monomer for the synthesis of polymers with unique properties. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its mechanism of action.
In conclusion, Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its relatively simple synthesis method, potential versatility, and various potential applications make it a promising research tool. However, more research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
The synthesis of Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- involves several steps, including the preparation of starting materials, the reaction of these materials, and the purification of the resulting product. One common method for synthesizing this compound is through the Diels-Alder reaction between cyclopentadiene and ethylene oxide. This reaction produces a mixture of endo and Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)- isomers, which can be separated using column chromatography.
Scientific Research Applications
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)-)- has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In organic synthesis, it has been used as a building block for the synthesis of more complex molecules. In materials science, it has been studied for its potential as a monomer for the synthesis of polymers with unique properties.
properties
CAS RN |
104013-09-4 |
|---|---|
Product Name |
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)- |
Molecular Formula |
C18H21NO4 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-ethenylbicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C9H12O/c1-2-8-6-3-4-7(5-6)9(8)10/h2-4,6-10H,1,5H2 |
InChI Key |
NTIDMOBOUNQJEP-UHFFFAOYSA-N |
SMILES |
C=CC1C2CC(C1O)C=C2 |
Canonical SMILES |
C=CC1C2CC(C1O)C=C2 |
synonyms |
Bicyclo(2.2.1)hept-5-en-2-ol, 3-ethenyl-, (exo)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B216540.png)
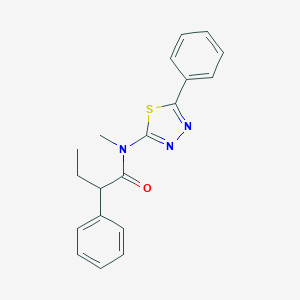
![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)
![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)
